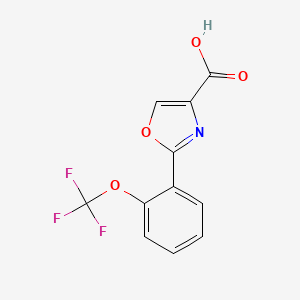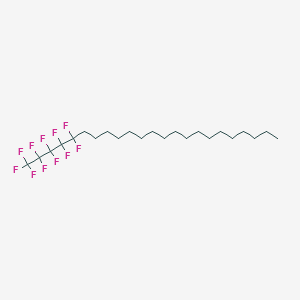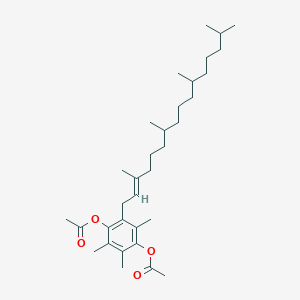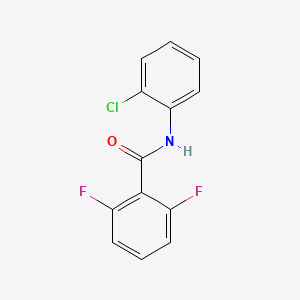
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- is a fluorinated organic compound with the molecular formula C6H10F4O. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- typically involves the reaction of fluorinated alcohols with appropriate alkylating agents. One common method is the reaction of 2,2,3,3-tetrafluoro-1-propanol with isopropyl bromide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the operators. The production methods are designed to maximize yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones, while substitution reactions can produce a variety of fluorinated ethers.
科学的研究の応用
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: The compound is studied for its potential use in biological imaging and as a fluorinated probe.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
作用機序
The mechanism by which Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with biological molecules, affecting their structure and function. These interactions can influence enzymatic activity, protein folding, and membrane permeability.
類似化合物との比較
Similar Compounds
1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane: Similar in structure but with different alkyl groups.
2,2,3,3-Tetrafluoro-1-propanol: A precursor in the synthesis of the target compound.
1,1,2,2-Tetrafluoro-3-methoxypropane: Another fluorinated ether with distinct properties.
Uniqueness
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- is unique due to its specific arrangement of fluorine atoms and alkyl groups, which confer distinct chemical and physical properties. Its stability, reactivity, and ability to form strong hydrogen bonds make it valuable in various applications.
特性
| 88998-57-6 | |
分子式 |
C6H10F4O |
分子量 |
174.14 g/mol |
IUPAC名 |
1,1,2,2-tetrafluoro-3-propan-2-yloxypropane |
InChI |
InChI=1S/C6H10F4O/c1-4(2)11-3-6(9,10)5(7)8/h4-5H,3H2,1-2H3 |
InChIキー |
AJYUHNNHKGHLPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-](/img/structure/B12080690.png)



![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)









